molecular formula C11H11NO3S B2503062 N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)prop-2-enamide CAS No. 2176843-68-6

N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)prop-2-enamide

Cat. No.: B2503062
CAS No.: 2176843-68-6
M. Wt: 237.27
InChI Key: QRUITEMYINYWRF-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)prop-2-enamide is a chemical compound with a complex structure that includes a benzothiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)prop-2-enamide typically involves the reaction of benzothiophene derivatives with appropriate reagents under controlled conditions One common method involves the use of a benzothiophene precursor, which is then subjected to oxidation and subsequent amide formation reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield thiol or thioether derivatives.

Scientific Research Applications

N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)formamide
  • 2-chloro-N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)acetamide

Uniqueness

N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-6-yl)prop-2-enamide is unique due to its specific structural features, such as the presence of a prop-2-enamide group attached to the benzothiophene ring. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-2-11(13)12-9-4-3-8-5-6-16(14,15)10(8)7-9/h2-4,7H,1,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUITEMYINYWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(CCS2(=O)=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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